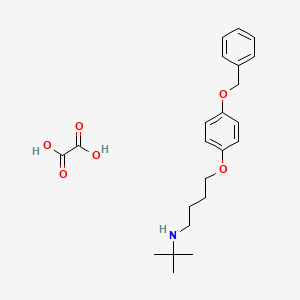
N-tert-butyl-4-(4-phenylmethoxyphenoxy)butan-1-amine;oxalic acid
Overview
Description
N-tert-butyl-4-(4-phenylmethoxyphenoxy)butan-1-amine; oxalic acid is a complex organic compound that combines an amine with an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(4-phenylmethoxyphenoxy)butan-1-amine typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the phenylmethoxyphenoxy group: This step involves the reaction of phenol with benzyl chloride in the presence of a base to form phenylmethoxyphenol.
Attachment of the butan-1-amine group: The phenylmethoxyphenol is then reacted with tert-butylamine and a suitable butylating agent under controlled conditions to form the desired amine compound.
Oxalic acid addition: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(4-phenylmethoxyphenoxy)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
N-tert-butyl-4-(4-phenylmethoxyphenoxy)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(4-phenylmethoxyphenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methoxyaniline: Shares the tert-butyl and methoxy groups but lacks the phenylmethoxyphenoxy moiety.
4-tert-butylphenol: Contains the tert-butyl group but lacks the amine and phenylmethoxyphenoxy groups.
Uniqueness
N-tert-butyl-4-(4-phenylmethoxyphenoxy)butan-1-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N-tert-butyl-4-(4-phenylmethoxyphenoxy)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2.C2H2O4/c1-21(2,3)22-15-7-8-16-23-19-11-13-20(14-12-19)24-17-18-9-5-4-6-10-18;3-1(4)2(5)6/h4-6,9-14,22H,7-8,15-17H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUHHDJVICGQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(2-biphenylyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4001330.png)
![N'-[4-(2-methyl-6-prop-2-enylphenoxy)butyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001333.png)
![4-Methyl-1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4001341.png)
![1-[4-(3,4-Dichlorophenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001345.png)
![1-[2-(2-tert-butyl-4-chlorophenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4001348.png)

![N'-[2-[2-(3-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001366.png)
![[4-(2-bromo-4-chlorophenoxy)butyl]butylamine oxalate](/img/structure/B4001377.png)
![methyl 2-[[2-[[2-(1-phenylethylamino)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]benzoate](/img/structure/B4001379.png)
![N-[3-(2-bromo-4-chlorophenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4001394.png)

![1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole](/img/structure/B4001420.png)
